molecular formula C9H17N3 B1486368 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine CAS No. 1015845-99-4

1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B1486368
CAS No.: 1015845-99-4
M. Wt: 167.25 g/mol
InChI Key: LXCXTVZKWPDDQF-UHFFFAOYSA-N
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Description

1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine (CAS: 1015845-99-4) is a pyrazole derivative characterized by a branched alkyl substituent (1-ethylpropyl) at the N1 position, a methyl group at C3, and an amine at C5. The 1-ethylpropyl group confers unique steric and electronic properties, influencing solubility, reactivity, and biological activity .

Properties

IUPAC Name

5-methyl-2-pentan-3-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-4-8(5-2)12-9(10)6-7(3)11-12/h6,8H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCXTVZKWPDDQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C(=CC(=N1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650928
Record name 3-Methyl-1-(pentan-3-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015845-99-4
Record name 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015845-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-(pentan-3-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

Pendimethalin inhibits cell division by binding to tubulin, a protein that forms the microtubules. Microtubules are essential for cell division and the growth of plants. By binding to tubulin, Pendimethalin prevents the formation of microtubules, thereby stopping cell division and plant growth.

Action Environment

The action of Pendimethalin can be influenced by various environmental factors. For instance, the presence of other chemicals in the soil can affect the absorption and effectiveness of Pendimethalin. Additionally, the pH level of the soil can also impact the stability and efficacy of Pendimethalin. Therefore, it is crucial to consider these factors when using Pendimethalin for weed control.

Biological Activity

1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this specific compound, summarizing key research findings, methodologies, and results.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₃N₃
  • Molecular Weight : 163.22 g/mol

Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various pyrazole compounds against different cancer cell lines. The findings indicated that certain derivatives showed IC50 values in the low micromolar range against MCF-7 breast cancer cells, suggesting promising anticancer potential for this compound .

CompoundCell LineIC50 (µM)
This compoundMCF-70.08
Other Pyrazole DerivativeMCF-70.07

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been extensively studied. One notable mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The compound was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, comparable to standard anti-inflammatory drugs .

Activity TypeMeasurementResult
TNF-α Inhibition% Inhibition at 10 µM76%
IL-6 Inhibition% Inhibition at 10 µM86%

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been investigated. Studies indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. Its effectiveness was assessed using standard assays against various strains, showing notable inhibition zones .

Bacterial StrainZone of Inhibition (mm)
E. coli15
S. aureus18
Pseudomonas aeruginosa12

Case Study 1: Anticancer Evaluation

A series of experiments were conducted to evaluate the anticancer effects of this compound on MCF-7 cell lines. The compound was administered at varying concentrations, and cell viability was measured using the MTT assay. Results showed a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent.

Case Study 2: Inhibition of COX Enzymes

Another study focused on the anti-inflammatory activity of this compound through COX enzyme inhibition assays. The results indicated that it effectively inhibited COX enzymes with an IC50 value comparable to established anti-inflammatory drugs, supporting its use in treating inflammatory conditions.

Scientific Research Applications

Medicinal Chemistry

1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine is being explored for its potential as a bioactive compound. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.

  • Anticancer Activity : Research indicates that various pyrazole derivatives exhibit significant cytotoxicity against cancer cell lines. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells, making them candidates for further development in cancer therapeutics .

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules. Its structural properties allow it to participate in various chemical reactions, including:

  • Multicomponent Reactions (MCRs) : MCRs involving pyrazole derivatives have been utilized to synthesize novel compounds with enhanced biological activities. The efficiency of these reactions makes them valuable in drug discovery processes .

The biological implications of this compound are significant:

  • Cytotoxicity Studies : Recent studies have evaluated the cytotoxic effects of this compound against different cancer cell lines, demonstrating its potential as an anticancer agent. The evaluation typically involves assays such as the Brine-Shrimp Lethality Assay to determine the toxicity levels .

Case Studies

StudyCompound EvaluatedMethodologyFindings
Ezz El-Arab et al. (2015)Pyrazole DerivativesSynthesis and Cytotoxicity TestingIdentified several derivatives with optimal cytotoxicity against cancer cell lines .
Multicomponent Reaction StudyVarious PyrazolesMCR SynthesisDemonstrated efficient synthesis of novel pyrazole derivatives with potential biological activities .
Anticancer Activity AssessmentSimilar Pyrazole CompoundsCell Viability AssaysShowed significant apoptotic effects on cancer cells .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: Alkyl vs. Aryl Groups: The 1-ethylpropyl group in the target compound enhances lipophilicity compared to aryl substituents (e.g., 4-methoxybenzyl or chlorophenyl), which may improve membrane permeability in biological systems .
  • Synthetic Accessibility :

    • Branched alkyl groups (e.g., 1-ethylpropyl) may require specialized alkylation conditions, while aryl substituents are often introduced via Suzuki coupling or nucleophilic substitution .
    • Regioselective synthesis is critical; for example, 3-methyl-1H-pyrazol-5-amine derivatives react preferentially at the endocyclic nitrogen with sulfonyl chlorides .

Pharmacological and Industrial Relevance

  • Fluorinated analogs (e.g., 3-fluorobenzyl) are valuable in PET tracer development due to fluorine's isotopic properties .
  • Safety Profiles :

    • Chlorinated derivatives (e.g., 2-chlorobenzyl) require stringent safety protocols, as indicated by GHS-compliant data sheets .

Preparation Methods

Pyrazole Core Construction

  • Step 1: Synthesis of 3-methyl-1H-pyrazol-5-amine core

    The pyrazole core with a methyl group at position 3 and an amine at position 5 can be synthesized by cyclocondensation of an appropriately substituted hydrazine with a 1,3-dicarbonyl compound. For example, hydrazine derivatives can react with methyl-substituted 1,3-diketones to yield 3-methylpyrazoles bearing an amine substituent at C5.

Introduction of the 1-Ethylpropyl Group at N1

  • Step 2: N-Alkylation

    The N1-position alkylation with a 1-ethylpropyl group is typically achieved via nucleophilic substitution reactions. The pyrazole nitrogen (N1) is alkylated using 1-ethylpropyl halides (e.g., bromide or chloride) under basic conditions. This step requires careful control to avoid over-alkylation or alkylation at other nucleophilic sites.

  • Alternative Approaches

    Regioselectivity challenges in N-alkylation are well-documented; thus, protection-deprotection strategies or selective catalysts may be employed to enhance selectivity.

Purification and Yield Optimization

  • Purification typically involves extraction, washing with aqueous solutions (e.g., sodium bicarbonate), and chromatographic techniques such as flash chromatography to isolate the pure compound.

  • Reaction conditions such as solvent choice (ethanol, ethyl acetate), temperature (reflux or controlled cooling), and reaction time (several hours) are optimized to maximize yield and purity.

Representative Data Table of Preparation Parameters

Step Reaction Type Reagents/Conditions Notes Typical Yield (%)
Pyrazole ring formation Cyclocondensation Hydrazine derivative + 1,3-dicarbonyl compound, reflux in ethanol or suitable solvent Forms 3-methyl-1H-pyrazol-5-amine core 65–80
N1-Alkylation Nucleophilic substitution 1-ethylpropyl halide, base (e.g., KOH or NaH), solvent (DMF, ethanol), room temp to reflux Requires regioselectivity control 60–75
Purification Extraction and chromatography Solvent extraction (diethyl ether, ethyl acetate), silica gel flash chromatography Removes impurities, isolates product

Research Findings and Industrial Considerations

  • Regioselectivity: The N-alkylation step is critical due to possible alkylation at multiple nitrogen sites. Literature emphasizes the need for selective conditions or protecting groups to achieve high regioselectivity.

  • Solvent and Reagent Choice: Avoidance of toxic solvents like pyridine is preferred in industrial settings. Alternative solvents such as ethanol or ethyl acetate are commonly used to improve safety and environmental profiles.

  • Reaction Monitoring: Techniques such as IR spectroscopy and chromatography are employed to monitor reaction progress and confirm product formation.

  • Yield and Scalability: Industrial processes optimize temperature, solvent volumes, and reagent stoichiometry to maximize yield and facilitate scale-up. For example, controlled cooling and acid-base workups improve crystallization and isolation of the final product.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine?

Methodological Answer: The synthesis typically involves cyclization of hydrazine derivatives with ketones under acidic/basic conditions. For example, intermediates like 5-chloro-3-methyl-1-substituted pyrazole-4-carbonyl chloride are generated via cyclization, formylation, oxidation, and acylation (4 steps) . Scale-up routes prioritize pyrazole framework construction using phosphorous oxychloride (POCl₃) at 120°C for cyclization . Key steps:

  • Cyclization : Use of POCl₃ or H₂SO₄ to form pyrazole rings.
  • Acylation : Reaction with acid chlorides (e.g., 3,5-dinitrobenzoyl chloride) in dry dichloromethane with triethylamine (TEA) .
  • Purification : Column chromatography (silica gel, hexane:ethyl acetate 8:2) yields high-purity products (>97%) .

Q. How is the compound characterized structurally?

Methodological Answer: Combined spectroscopic and analytical techniques are employed:

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., δ 5.18 ppm for pyrazole protons, δ 55.9 ppm for methoxy carbons) .
  • IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretches at ~3250 cm⁻¹, carbonyl at ~1680 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 437.41 for nitro-substituted derivatives) .
  • Elemental Analysis : Validates purity (e.g., C-57.66%, H-4.38% for C₂₁H₁₉N₅O₆) .

Advanced Research Questions

Q. How do substituents (e.g., ethylpropyl vs. methyl) influence biological activity?

Methodological Answer: Substituents modulate pharmacokinetics and target interactions. Comparative studies show:

SubstituentBiological ActivityMechanismSource
Propyl (C₃H₇)Enhanced lipophilicityImproved membrane permeability
CyclopropylAntimicrobial activityDisruption of bacterial membranes
4-MethoxybenzylAnti-inflammatoryCOX-2 inhibition

Q. Experimental Design :

  • In vitro assays : MIC (Minimum Inhibitory Concentration) against E. coli and S. aureus .
  • Docking studies : Pyrazole derivatives targeting enzyme active sites (e.g., COX-2) .

Q. How to resolve contradictions in reported bioactivity data for pyrazole analogs?

Methodological Answer: Contradictions arise from variable assay conditions or substituent stereochemistry. Mitigation strategies:

  • Standardized Assays : Use identical bacterial strains (e.g., ATCC 25922) and solvent controls (DMSO ≤1% v/v) .
  • Structure-Activity Relationship (SAR) Analysis : Compare logP values and electronic effects (Hammett constants) .
  • Meta-Analysis : Aggregate data from PubChem and EPA DSSTox to identify outliers .

Example : Anti-inflammatory activity of 4-(4-Fluorophenyl)-3-propyl derivatives varies due to electron-withdrawing vs. donating groups .

Q. What computational methods are used to predict reaction pathways for pyrazole derivatives?

Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path search methods optimize synthetic routes:

  • Reaction Design : ICReDD’s workflow combines computational screening (e.g., Gibbs free energy of intermediates) with experimental validation .
  • Software : Gaussian 09 for transition state analysis; AutoDock Vina for binding affinity predictions .
  • Case Study : POCl₃-mediated cyclization energy barriers correlate with reaction yields (R² = 0.89) .

Data Contradiction Analysis

Q. Why do NMR spectra of similar pyrazole derivatives show variability in NH₂ proton signals?

Methodological Answer: Variability arises from tautomerism or solvent effects. Best practices:

  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to stabilize NH protons .
  • Variable Temperature NMR : Identify tautomers (e.g., pyrazole ↔ pyrazoline) .
  • Control Experiment : Compare spectra of 1-methyl-3-phenyl analogs (e.g., δ 10.51 ppm for -NH in CDCl₃) .

Q. How to address discrepancies in antimicrobial activity between in vitro and in vivo models?

Methodological Answer: Discrepancies stem from bioavailability or metabolic degradation. Solutions:

  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance stability .
  • Metabolite Identification : LC-MS/MS to detect oxidative metabolites (e.g., hydroxylated propyl chains) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine
Reactant of Route 2
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1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.